![molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2](/img/structure/B1310983.png)

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

货号 B1310983

CAS 编号:

852180-70-2

分子量: 190.2 g/mol

InChI 键: KCLCEECIUZDIGI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

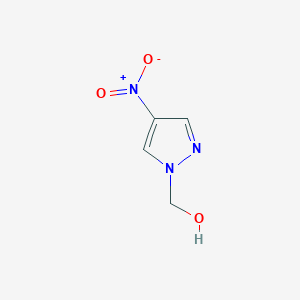

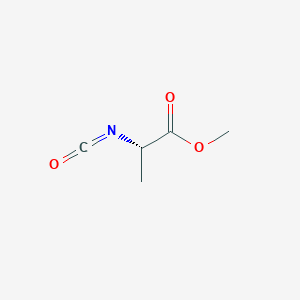

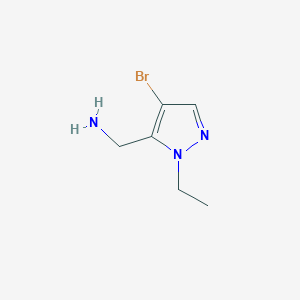

Molecular Structure Analysis

The molecular structure of “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .科学研究应用

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .

- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .

- Application : Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activity against different bacterial strains .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

Scientific Field: Medicinal Chemistry

Scientific Field: Antibacterial Research

- Application : Some 1,2,4-oxadiazoles have been used in photodynamic therapy, a type of treatment that uses light to activate a photosensitizing agent .

- Methods of Application : The oxadiazole compound is irradiated at a specific wavelength (365 nm), and then the cell suspension is added .

- Results : The results can vary depending on the specific compound and the type of cells being treated .

- Application : Certain 1,2,4-oxadiazole derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

- Application : Some synthesized derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial activity against different bacterial strains such as S. aureus, B. Subtilis, E. coli, and P. aeruginosa .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

Scientific Field: Photodynamic Therapy

Scientific Field: Antibacterial Research

Scientific Field: Antibacterial Research

- Scientific Field: Drug Discovery

- Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .

- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .

未来方向

属性

IUPAC Name |

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLCEECIUZDIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427627 | |

| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

CAS RN |

852180-70-2 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

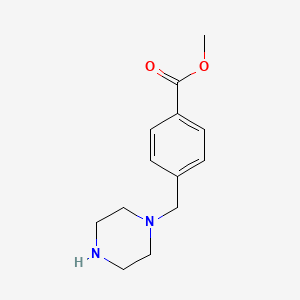

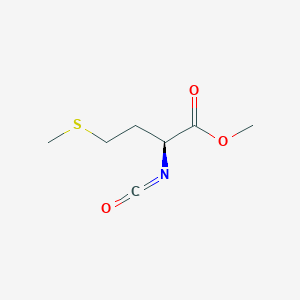

Synthesis routes and methods

Procedure details

3.46 g of methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (15.86 mmol) are dissolved in 50 ml of abs. THF in a 250 ml three-necked flask, and 0.691 g of LiBH4 (31.71 mmol) is subsequently introduced in portions with stirring at 0° C. under a nitrogen atmosphere, and the mixture is stirred without cooling for a further 20 h. For work-up, the reaction mixture is adjusted to pH 7 by slow dropwise addition of 1 N HCl with stirring, diluted with 100 ml of water and extracted 3× with 50 ml of dichloromethane. The combined organic phases are washed 1×100 ml of water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The purification is carried out by chromatography (50 g of silica gel/DCM+0-1% of MeOH). The product is crystallised from diethyl ether/petroleum ether; m.p. 57-58° C.

Quantity

3.46 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)